molecular formula C14H16O3 B5629559 7-methoxy-8-methyl-4-propyl-2H-chromen-2-one

7-methoxy-8-methyl-4-propyl-2H-chromen-2-one

Cat. No. B5629559
M. Wt: 232.27 g/mol
InChI Key: NUMKMFMAYCZVDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 7-methoxy-8-methyl-4-propyl-2H-chromen-2-one involves various chemical processes. For instance, a series involving the reductive amination of methoxy-phenyl-chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol has been reported (Mandala et al., 2013). Another approach includes reactions with phosphonium salts under phase-transfer catalysis conditions to afford benzopyranooxazol-8-ones (Bezergiannidou‐Balouctsi et al., 1993).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the crystal structure of a compound within the same family was determined, highlighting its envelope and flat-boat conformation (Inglebert et al., 2014). Another study provided insights into the photophysical properties through experimental and DFT-based approaches, confirming the structure via X-ray diffraction (Yadav et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 7-methoxy-8-methyl-4-propyl-2H-chromen-2-one derivatives include various synthesis methods, such as Suzuki-Miyaura coupling and ring-closing metathesis, to obtain natural products with antileishmanial activity (Schmidt et al., 2012). The compounds exhibit a range of biological activities, which are underlined by their structural conformations and chemical interactions.

Physical Properties Analysis

The physical properties, such as crystallization patterns and hydrogen bonding, significantly influence the stability and reactivity of chromen-2-one derivatives. For instance, specific packing patterns and intermolecular interactions have been observed in crystallographic studies (Manolov et al., 2012).

Chemical Properties Analysis

The chemical properties of 7-methoxy-8-methyl-4-propyl-2H-chromen-2-one and its derivatives are characterized by their reactivity in various chemical reactions, such as Friedel-Crafts acylation and domino reactions that lead to the synthesis of diverse substituted chromen-4-one derivatives with high yields (Bam & Chalifoux, 2018). These properties are crucial for their applications in medicinal chemistry and material science.

properties

IUPAC Name

7-methoxy-8-methyl-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-4-5-10-8-13(15)17-14-9(2)12(16-3)7-6-11(10)14/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMKMFMAYCZVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-8-methyl-4-propyl-2H-chromen-2-one

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